molecular formula C9H11ClO2S B14394990 1-(2-Chloroethanesulfonyl)-3-methylbenzene CAS No. 89520-73-0

1-(2-Chloroethanesulfonyl)-3-methylbenzene

Cat. No.: B14394990
CAS No.: 89520-73-0
M. Wt: 218.70 g/mol
InChI Key: NORDHJDIGGXDOY-UHFFFAOYSA-N
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Description

1-(2-Chloroethanesulfonyl)-3-methylbenzene is an organic compound that belongs to the class of sulfonyl chlorides. It is characterized by the presence of a sulfonyl chloride group attached to a benzene ring, which is further substituted with a methyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Chloroethanesulfonyl)-3-methylbenzene can be synthesized through the reaction of 3-methylbenzenesulfonyl chloride with 2-chloroethanol in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethanesulfonyl)-3-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acids or aldehydes, depending on the oxidizing agent used.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Oxidizing Agents: Potassium permanganate, chromium trioxide

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonate Esters: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

    Carboxylic Acids and Aldehydes: Formed by the oxidation of the methyl group

Scientific Research Applications

1-(2-Chloroethanesulfonyl)-3-methylbenzene is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethanesulfonyl)-3-methylbenzene involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in enzyme inhibition, the compound may form a covalent bond with the active site of the enzyme, thereby blocking its activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroethanesulfonyl chloride
  • 3-Chloropropanesulfonyl chloride
  • 4-Chlorobenzylsulfonyl chloride
  • Chloromethanesulfonyl chloride

Uniqueness

1-(2-Chloroethanesulfonyl)-3-methylbenzene is unique due to the presence of both a sulfonyl chloride group and a methyl-substituted benzene ring. This combination imparts distinct reactivity and properties compared to other sulfonyl chlorides. The methyl group can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and stability.

Properties

CAS No.

89520-73-0

Molecular Formula

C9H11ClO2S

Molecular Weight

218.70 g/mol

IUPAC Name

1-(2-chloroethylsulfonyl)-3-methylbenzene

InChI

InChI=1S/C9H11ClO2S/c1-8-3-2-4-9(7-8)13(11,12)6-5-10/h2-4,7H,5-6H2,1H3

InChI Key

NORDHJDIGGXDOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)CCCl

Origin of Product

United States

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